molecular formula C10H16N6O B2505802 N-(1-cyano-1,2-dimethylpropyl)-2-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)acetamide CAS No. 1797604-95-5

N-(1-cyano-1,2-dimethylpropyl)-2-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)acetamide

Cat. No. B2505802
CAS RN: 1797604-95-5
M. Wt: 236.279
InChI Key: SYHLKTAGXQCMHC-UHFFFAOYSA-N
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Description

N-(1-cyano-1,2-dimethylpropyl)-2-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)acetamide is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of N-(1-cyano-1,2-dimethylpropyl)-2-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)acetamide involves the inhibition of ACE activity, which leads to a decrease in the production of angiotensin II. Angiotensin II is a potent vasoconstrictor that increases blood pressure. By inhibiting its production, the compound helps to lower blood pressure. Additionally, the compound has been found to induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects:
Studies have shown that N-(1-cyano-1,2-dimethylpropyl)-2-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)acetamide has a number of biochemical and physiological effects. It has been found to lower blood pressure in animal models of hypertension. It has also been shown to induce apoptosis in cancer cells, which could potentially be used as a therapeutic strategy for cancer treatment.

Advantages and Limitations for Lab Experiments

One advantage of using N-(1-cyano-1,2-dimethylpropyl)-2-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)acetamide in lab experiments is its specificity for ACE inhibition. This makes it a useful tool for studying the role of ACE in various physiological processes. However, one limitation is that the compound may have off-target effects that could complicate the interpretation of experimental results.

Future Directions

There are several future directions for research on N-(1-cyano-1,2-dimethylpropyl)-2-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)acetamide. One direction is to investigate its potential as a therapeutic agent for other conditions such as heart failure and diabetes. Another direction is to explore its mechanism of action in more detail, particularly with regard to its effects on the caspase cascade. Additionally, future research could focus on developing more specific inhibitors of ACE that could be used as therapeutic agents.

Synthesis Methods

The synthesis of N-(1-cyano-1,2-dimethylpropyl)-2-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)acetamide involves the reaction between 2-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)acetic acid and 1-cyano-1,2-dimethylpropylamine. The reaction is carried out in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The product is obtained after purification by column chromatography.

Scientific Research Applications

Research on N-(1-cyano-1,2-dimethylpropyl)-2-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)acetamide has focused on its potential as a therapeutic agent for various conditions such as hypertension, cardiovascular diseases, and cancer. Studies have shown that the compound exhibits anti-hypertensive effects by inhibiting the activity of angiotensin converting enzyme (ACE). It has also been found to have anti-cancer properties by inducing apoptosis in cancer cells.

properties

IUPAC Name

N-(2-cyano-3-methylbutan-2-yl)-2-(5-methyltetrazol-1-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N6O/c1-7(2)10(4,6-11)12-9(17)5-16-8(3)13-14-15-16/h7H,5H2,1-4H3,(H,12,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYHLKTAGXQCMHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=NN1CC(=O)NC(C)(C#N)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N6O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-cyano-1,2-dimethylpropyl)-2-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)acetamide

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